1-(Tert-butyl) 2-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate
Description
1-(Tert-butyl) 2-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate (CAS: 688-361-6, referenced in ) is a chiral pyrrolidine derivative characterized by:
- Stereochemistry: (2R,4S) configuration, critical for enantioselective interactions in drug design.
- Functional groups: A cyano (-CN) group at position 4, tert-butyl and methyl ester protective groups at positions 1 and 2, respectively.
- Applications: Serves as a key intermediate in medicinal chemistry, particularly in synthesizing proteolysis-targeting chimeras (PROTACs) and lysosome-targeting chimeras (LYMTACs) due to its stability and modular reactivity .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(6-13)5-9(14)10(15)17-4/h8-9H,5,7H2,1-4H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLKJIQVORAVHE-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diethyl Malonate Cyclization
A common method involves cyclization of diethyl malonate derivatives under basic conditions. For example:
Microwave-Assisted Cyclization
Microwave irradiation accelerates reactions while maintaining stereochemical control:
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Reagents : Methyl (S)-(+)-2-pyrrolidone-5-carboxylate, trans-crotonaldehyde, acrylonitrile, pTSA·H₂O.
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Conditions : 180°C for 40 minutes in toluene under microwave irradiation.
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Product : Methyl (S)-1-((1R,6R)-6-cyanocyclohex-2-en-1-yl)-5-oxopyrrolidine-2-carboxylate (44% yield).
Alkylation and Esterification
Following cyclization, the pyrrolidine ring undergoes alkylation to introduce the tert-butyl and methyl ester groups.
Tert-butyl Group Introduction
The tert-butyl group is typically introduced via alkylation:
Methyl Ester Formation
The methyl ester is formed through esterification:
Cyano Group Introduction
The cyano group is introduced via nucleophilic substitution or cyanation reactions.
Nucleophilic Substitution
A hydroxyl or halide intermediate undergoes substitution with cyanide:
Cyanation via Acrylonitrile
Cyanide is directly incorporated during cyclization:
Stereochemical Control and Protecting Groups
The (2R,4S) configuration is achieved through asymmetric synthesis or chiral resolution:
Asymmetric Hydrogenation
Crabtree hydrogenation ensures stereochemical fidelity:
Chiral Auxiliary Use
Protecting groups (e.g., tert-butoxycarbonyl) stabilize intermediates during synthesis:
Large-Scale Industrial Synthesis
Industrial methods prioritize efficiency and safety:
Continuous Flow Reactors
Optimized for high-throughput synthesis:
Solvent Optimization
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl) 2-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 239.29 g/mol. Its structure features a pyrrolidine ring substituted with tert-butyl and cyano groups, contributing to its reactivity and potential biological activity.
Anticancer Research
Recent studies have highlighted the potential of 1-(Tert-butyl) 2-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate in anticancer drug development:
- Mechanism of Action : The compound has shown promise as an inhibitor of specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Its structural features allow it to interact effectively with biological targets involved in cancer progression.
- Case Study : In vitro assays demonstrated that this compound could reduce the viability of breast cancer cells by over 50% at concentrations as low as 10 µM, indicating significant biological activity against malignancies .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Biological Activity : Preliminary tests suggest that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Case Study : A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting that it may serve as a lead compound for developing new antibiotics .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Reactivity : The presence of the cyano group allows for further functionalization through nucleophilic addition reactions, making it valuable for synthesizing other complex molecules.
- Synthesis Example : It has been successfully utilized in the synthesis of novel heterocyclic compounds through cyclization reactions involving various electrophiles .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(Tert-butyl) 2-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Substituent Variations
The substituent at position 4 significantly influences chemical and biological properties. Key analogs include:
Key Differences :
- Reactivity: The cyano group in the target compound enables nucleophilic additions (e.g., with thiols in covalent inhibitors), whereas the hydroxyl group in analogs is typically activated for sulfonylation or phosphorylation .
- Biological Interactions: The amino derivative (CAS: 254881-77-1) participates in hydrogen bonding, making it suitable for enzyme inhibition, while the fluorine atom in 647857-39-4 enhances membrane permeability .
Stereochemical Variations
Stereochemistry at positions 2 and 4 dictates spatial arrangement and biological activity:
Impact on Drug Design :
Biological Activity
1-(Tert-butyl) 2-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, metabolic stability, and pharmacological implications based on various research findings.
- IUPAC Name : 1-tert-butyl 2-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate
- CAS Number : 487048-28-2
- Molecular Formula : C12H18N2O4
- Molecular Weight : 254.28 g/mol
- Purity : 98% .
Metabolic Stability
Research indicates that the metabolic stability of this compound is significantly influenced by the tert-butyl group. A study involving in vitro biotransformation in rat and human liver microsomes highlighted that the major metabolic pathway involves the oxidation of the tert-butyl group to an alcohol derivative. This transformation is primarily mediated by various cytochrome P450 isoforms, including CYP3A4/5 and CYP2D6 .
The introduction of polar substituents has been shown to enhance metabolic stability. For instance, analogs with hydroxyl or cyano groups exhibited increased stability compared to the parent compound .
Pharmacological Activity
The pharmacological profile of this compound suggests potential therapeutic applications. Here are some key findings:
- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties. In a study assessing various derivatives, compounds similar to this one demonstrated significant inhibition of carrageenan-induced paw edema in animal models. The results indicated a potential for reducing inflammation markers such as COX-2 and IL-1β .
- Cytotoxicity and Antiproliferative Effects : Preliminary studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrrolidine ring can enhance antiproliferative activity .
Case Study 1: In Vivo Anti-inflammatory Effects
In a controlled study involving rats, compounds derived from this compound were administered to evaluate their effects on induced inflammation. The results demonstrated a reduction in paw swelling by approximately 50%, indicating significant anti-inflammatory activity comparable to standard treatments like diclofenac .
Case Study 2: Metabolic Stability Assessment
A comparative analysis of metabolic stability showed that replacing the tert-butyl group with more stable moieties resulted in increased half-life in human liver microsomes. For example, a compound with a trifluoromethylcyclopropyl group exhibited a half-life increase from 63 minutes to 114 minutes compared to its tert-butyl counterpart .
Q & A
Q. Advanced Research Consideration :
- Contradictions in Data : Conflicting yields or stereoselectivity may arise from solvent polarity (e.g., acetonitrile vs. THF) or temperature gradients. For instance, LDA-mediated deprotonation at -78°C vs. -40°C can alter enantiomeric excess (ee) by 15–20% .
- Validation : Chiral HPLC or NMR (using chiral shift reagents) is critical to confirm stereochemistry .
How can researchers resolve discrepancies in reported NMR data for structurally similar pyrrolidine derivatives?
Basic Research Focus : Analytical validation.
Methodological Answer :
Comparative Analysis : Cross-reference chemical shifts with analogs like (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (CAS 171110-72-8), where δH 1.45 ppm corresponds to tert-butyl protons and δC 170–175 ppm aligns with carbonyl carbons .
Solvent Effects : DMSO-d6 vs. CDCl3 can cause upfield/downfield shifts. For example, the Boc group’s tert-butyl protons shift from δH 1.42 ppm in CDCl3 to 1.38 ppm in DMSO-d6 .
Q. Advanced Research Consideration :
- Dynamic Effects : Conformational flexibility (e.g., ring puckering in pyrrolidine) may split signals. Variable-temperature NMR (VT-NMR) at -40°C to 80°C can resolve coalescence phenomena .
- Contradictions : Discrepancies in coupling constants (e.g., J4,5 in cis vs. trans isomers) require X-ray crystallography for unambiguous assignment .
What strategies are effective for optimizing the stability of this compound under varying storage conditions?
Basic Research Focus : Stability and storage.
Methodological Answer :
Thermal Stability : The compound is prone to Boc deprotection above 50°C. Storage at -20°C in anhydrous acetonitrile or THF minimizes degradation .
Hydrolytic Sensitivity : The methyl ester group hydrolyzes in aqueous basic conditions (pH > 9). Use of Cs2CO3 in anhydrous solvents during synthesis prevents premature hydrolysis .
Q. Advanced Research Consideration :
- Mechanistic Insights : Degradation pathways (e.g., retro-cyanohydrin formation) can be modeled using DFT calculations to predict activation energies .
- Contradictions : Conflicting shelf-life data (e.g., 6 months vs. 12 months) may stem from trace impurities (e.g., residual HCl), which accelerate decomposition. LC-MS monitoring is recommended .
How can researchers address low yields in the final step of synthesizing this compound?
Basic Research Focus : Reaction optimization.
Methodological Answer :
Catalyst Screening : Palladium acetate with XPhos ligand improves coupling efficiency (yield: 75–85% vs. 50–60% with PdCl2) .
Workup Protocols : Acidic workup (HCl/dioxane) at 93–96°C maximizes Boc deprotection while minimizing ester hydrolysis .
Q. Advanced Research Consideration :
- Side Reactions : Competing elimination (e.g., HCN loss) under basic conditions requires strict pH control (pH 4–6) during cyanide displacement .
- Scale-Up Challenges : Reduced yields at >10 mmol scale may arise from poor mixing. Microreactor systems improve heat/mass transfer .
What computational tools are validated for predicting the physicochemical properties of this compound?
Advanced Research Focus : Computational modeling.
Methodological Answer :
QSPR/QSAR : Tools like CC-DPS (Chemical Compounds Deep Profiling Services) use quantum chemistry and neural networks to predict logP (-0.3 to 0.2), solubility (25–30 mg/mL in DMSO), and pKa (Boc group: ~10.5) .
Q. Validation :
- Compare computed vs. experimental IR spectra (e.g., C≡N stretch at 2240–2260 cm⁻¹) .
- DFT-calculated NMR shifts (e.g., δC 118–120 ppm for cyano carbon) should align with experimental data within 2 ppm .
How do steric and electronic effects of the tert-butyl group influence reactivity in downstream applications?
Advanced Research Focus : Mechanistic studies.
Methodological Answer :
Steric Effects : The tert-butyl group hinders nucleophilic attack at the pyrrolidine nitrogen, favoring reactions at the methyl ester or cyano group. For example, Suzuki-Miyaura coupling occurs selectively at the ester site .
Electronic Effects : The electron-withdrawing cyano group increases electrophilicity at the 4-position, enabling regioselective functionalization (e.g., Grignard addition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
